N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Pharmaceutical impurity profiling Nitrazepam Pharmacopeial reference standard

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (CAS 20821-91-4) is a synthetic 2-(chloroacetamido)-5-nitrobenzophenone derivative with the molecular formula C₁₅H₁₁ClN₂O₄ and a molecular mass of 318.71 g/mol. It is primarily recognized as Nitrazepam Impurity 1, a fully characterized reference standard compliant with regulatory guidelines (USP/EP) and traceable to pharmacopeial standards.

Molecular Formula C15H11ClN2O4
Molecular Weight 318.71 g/mol
CAS No. 20821-91-4
Cat. No. B105399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
CAS20821-91-4
Synonyms2’-Benzoyl-2-chloro-4’-nitro-acetanilide; 
Molecular FormulaC15H11ClN2O4
Molecular Weight318.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl
InChIInChI=1S/C15H11ClN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
InChIKeyZHJLHAOWFYEIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (CAS 20821-91-4) – Certified Nitrazepam Impurity Reference Standard


N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (CAS 20821-91-4) is a synthetic 2-(chloroacetamido)-5-nitrobenzophenone derivative with the molecular formula C₁₅H₁₁ClN₂O₄ and a molecular mass of 318.71 g/mol [1]. It is primarily recognized as Nitrazepam Impurity 1, a fully characterized reference standard compliant with regulatory guidelines (USP/EP) and traceable to pharmacopeial standards . The compound serves as a key intermediate in the synthesis of 2-amino-5-nitrobenzophenone derivatives with reported antibacterial activity .

Why N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide Cannot Be Interchanged with Other Nitrazepam Impurity Standards


In analytical method development and quality control (QC) for nitrazepam active pharmaceutical ingredient (API) and finished dosage forms, each impurity exhibits a unique chromatographic retention time and mass spectrometric fragmentation pattern. The European Pharmacopoeia (EP) designates distinct impurity reference standards (e.g., EP Impurity A: 3-amino-6-nitro-4-phenylquinol-2(1H)-one, CAS 36020-93-6) that differ in molecular weight (281.27 g/mol vs. 318.71 g/mol) and chemical structure from N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide (Nitrazepam Impurity 1) [1]. Substituting a different nitrazepam impurity standard or a generic benzodiazepine impurity leads to inaccurate relative retention time (RRT) assignments, invalid system suitability tests, and potential batch-release errors during regulatory compliance testing [2].

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide


Molecular Weight and Structural Discrimination Against Nitrazepam EP Impurity A

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (Nitrazepam Impurity 1) has a molecular weight of 318.71 g/mol (C₁₅H₁₁ClN₂O₄) and a LogP of 3.40 [1]. In contrast, Nitrazepam EP Impurity A (3-amino-6-nitro-4-phenylquinol-2(1H)-one, CAS 36020-93-6) has a molecular weight of only 281.27 g/mol (C₁₃H₁₀N₂O₄) [2]. This 37.44 g/mol mass difference and distinct LogP ensure unequivocal chromatographic separation and unambiguous mass spectrometric identification during HPLC-UV and HPLC-MS impurity profiling of nitrazepam API and tablets [3].

Pharmaceutical impurity profiling Nitrazepam Pharmacopeial reference standard

Regulatory-Grade Certification and Traceability for Nitrazepam Impurity Monitoring

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is supplied as a fully characterized Nitrazepam Impurity 1 reference standard with a certificate of analysis (CoA) confirming purity ≥99 % and traceability to pharmacopeial standards (USP/EP) . This documentation is mandatory for analytical method validation (AMV) and quality control (QC) during ANDA and DMF submissions. Generic nitrazepam intermediates or chemical reagents from non-GMP suppliers lack this certified impurity profile and regulatory chain of custody, placing the burden of characterization and qualification on the end-user .

GMP compliance Reference standard Quality control

Validated HPLC Separation on Newcrom R1 Column for Impurity Isolation

A dedicated reverse-phase HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase has been developed for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide [1]. The method is scalable for preparative isolation of this impurity from nitrazepam process streams and is MS-compatible (upon substituting phosphoric acid with formic acid), enabling direct coupling with LC-MS for identity confirmation. In comparison, the bromo analogue (N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide) exhibits a longer retention time under identical conditions due to its higher molecular weight (363.16 g/mol) and increased lipophilicity, requiring separate method optimization [2].

HPLC method development Preparative chromatography Impurity isolation

Procurement-Ready Application Scenarios for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide


Nitrazepam ANDA/DMF Submission – Impurity Profiling and Method Validation

During the preparation of an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic nitrazepam tablets, the use of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide as a certified impurity reference standard enables accurate quantitation of this specific process-related impurity. The validated HPLC method on Newcrom R1 column [1] provides a scalable platform for both analytical QC and preparative isolation, meeting ICH Q3A/Q3B thresholds for impurity reporting and identification.

Pharmacokinetic and Metabolite Studies of Nitrobenzodiazepines

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is used as a synthetic intermediate to prepare 2-amino-5-nitrobenzophenone derivatives evaluated for antibacterial activity . In pharmacokinetic studies of nitrazepam, its use as a reference standard ensures that the formation of this process impurity during API synthesis is distinguishable from in vivo metabolites such as 7-aminonitrazepam.

Quality Control Release Testing of Nitrazepam API Batches

QC laboratories responsible for batch release of nitrazepam API employ N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide as a system suitability standard to verify HPLC column performance and mass spectrometric detection limits. The compound's distinct LogP of 3.40 and molecular weight of 318.71 g/mol [1] ensure unambiguous peak identification and avoid co-elution with EP Impurity A (MW 281.27 g/mol) [2].

Quote Request

Request a Quote for N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.